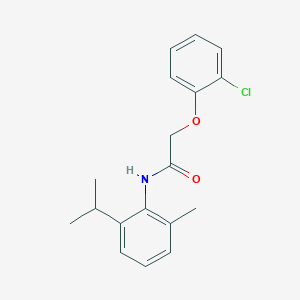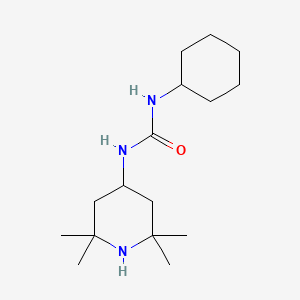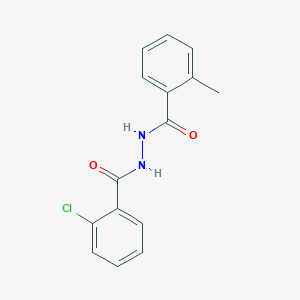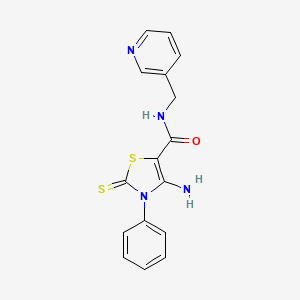
2-(2-chlorophenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-(2-isopropyl-6-methylphenyl)acetamide is a chemical compound with potential applications in various fields, including pharmaceuticals. Its synthesis, molecular structure, and properties have been subjects of scientific research to understand its behavior and potential uses.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, starting from basic aromatic compounds, leading to the target molecule through processes like acetylation and amidation. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with a similar structure, is synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of related acetamides often features specific conformations and intermolecular interactions, such as hydrogen bonds, contributing to their stability and reactivity. For example, 2-chloro-N-(2,4-dimethylphenyl)acetamide exhibits a syn conformation of the N—H bond to the ortho methyl group, with molecules linked into chains through intermolecular N—H⋯O hydrogen bonds (Gowda et al., 2007).
Chemical Reactions and Properties
Compounds in this category undergo various chemical reactions, including hydrolysis, isomerisation, and cyclisation, significantly influenced by pH and the presence of specific functional groups. These reactions are crucial for understanding the chemical behavior and potential applications of these compounds (Bernard et al., 1986).
Aplicaciones Científicas De Investigación
Anticancer Potential
One study focused on the synthesis, structure, and molecular docking analysis of an anticancer drug derivative, highlighting its potential in targeting the VEGFr receptor. The compound exhibited promising in silico anticancer activity, supported by detailed crystallographic analysis (Sharma et al., 2018).
Environmental Impact and Metabolism
Another research area is the environmental impact and metabolic pathways of chloroacetamide herbicides, including derivatives similar to the subject compound. Studies have shown how these compounds are metabolized by liver microsomes in humans and rats, providing insights into their potential carcinogenicity and metabolic activation pathways (Coleman et al., 2000).
Green Chemistry Applications
Research into green chemistry applications has led to the development of environmentally friendly syntheses of analgesic and antipyretic compounds. These studies focus on creating derivatives with potential medicinal applications, emphasizing sustainable and eco-friendly methods (Reddy et al., 2014).
Pesticide Development
The characterization of new derivatives with potential as pesticides has been a significant area of research. Powder diffraction data for several N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide derivatives have been reported, contributing to the development of new pesticide compounds (Olszewska et al., 2009).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies have also been conducted on the photovoltaic efficiency modeling and ligand-protein interactions of bioactive benzothiazolinone acetamide analogs. These compounds have shown good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells, in addition to their interactions with biological targets (Mary et al., 2020).
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-12(2)14-8-6-7-13(3)18(14)20-17(21)11-22-16-10-5-4-9-15(16)19/h4-10,12H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGDFXOOCUUJSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(2-methyl-6-propan-2-ylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S*,5R*)-6-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5525794.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525807.png)


![1-isopropyl-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B5525834.png)
![8-[(2-furylmethyl)amino]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5525846.png)
![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5525850.png)
![4-[4-(1-cyclobutyl-1H-imidazol-2-yl)-1H-1,2,3-triazol-1-yl]piperidine hydrochloride](/img/structure/B5525855.png)

![N-[3-methoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5525881.png)
